molecular formula C8H7ClN2S B1349432 4-Chloro-6-ethylthieno[2,3-d]pyrimidine CAS No. 81136-42-7

4-Chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No. B1349432
CAS RN: 81136-42-7
M. Wt: 198.67 g/mol
InChI Key: IYTRSBKGPIDYHI-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic organic compound . It has a molecular weight of 199.68 . The InChI code for this compound is 1S/C8H8ClN2S/c1-2-5-3-6-7 (9)10-4-11-8 (6)12-5/h3-4,12H,2H2,1H3 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound is essentially planar .


Physical And Chemical Properties Analysis

4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 198.68 . The compound should be stored at room temperature .

Scientific Research Applications

Application in Cancer Research

  • Summary of Application: 4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a type of pyrimidine derivative. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential. Many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
  • Methods of Application: These pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Results or Outcomes: The use of these compounds in cancer treatment has shown promise, but the specific results or outcomes related to 4-Chloro-6-ethylthieno[2,3-d]pyrimidine are not detailed in the source .

Application in Anti-Inflammatory Research

  • Summary of Application: Pyrimidines, including 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, are known to have a range of pharmacological effects, including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety And Hazards

The compound has low toxicity but can cause irritation . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

properties

IUPAC Name

4-chloro-6-ethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTRSBKGPIDYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358795
Record name 4-chloro-6-ethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethylthieno[2,3-d]pyrimidine

CAS RN

81136-42-7
Record name 4-chloro-6-ethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-ethylthieno[2,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

Phosphoryl trichloride (2.3 mL, 3.00 equiv) was added to a solution of 6-ethylthieno[2,3-d]pyrimidin-4-ol (1.5 g, 8.32 mmol, 1.00 equiv) in dioxane (15 mL) dropwise with stirring at room temperature. The resulting solution was stirred overnight at 110° C. in an oil bath. The resulting solution was cooled and quenched by the addition of 100 mL of water and ice mixture. The resulting solution was extracted with 3×100 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 3×200 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1/10) to yield 700 mg (42%) of 4-chloro-6-ethylthieno[2,3-d]pyrimidine as a yellow solid. MS: m/z 199 (M+H)+.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-ethylthieno[2,3-d]pyrimidin-4-ol (10 g, 55.49 mmol, 1.00 equiv) in 1,2-dioxane (100 mL) was added POCl3 (30 mL) and heated to reflux for 4 hr. After completion of the reaction, the reaction mixture was concentrated under vacuum and then quenched with water/ice. The resulting solution was extracted with 3×200 mL of ethyl acetate: The combined organic layers were washed with brine, dried over anhydrous sodium sulfateand concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/10) to give 7 g (64%) of 4-chloro-6-ethylthieno[2,3-d]pyrimidine as a yellow solid. MS (ES, m/z): 382 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-ethylthieno[2,3-d]pyrimidine
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4-Chloro-6-ethylthieno[2,3-d]pyrimidine
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Reactant of Route 6
4-Chloro-6-ethylthieno[2,3-d]pyrimidine

Citations

For This Compound
2
Citations
AO Stewart, PA Bhatia, CM McCarty… - Journal of medicinal …, 2001 - ACS Publications
A critical early event in the inflammatory cascade is the induced expression of cell adhesion molecules on the lumenal surface of vascular endothelial cells. These adhesion molecules …
Number of citations: 69 pubs.acs.org
C Sharma, S Yerande, R Chavan… - E-Journal of …, 2010 - downloads.hindawi.com
A series of thienopyrimidines and related heterocycles were synthesized by refluxing related imidoyl chloride with primary and secondary amines under microwave irradiation and …
Number of citations: 25 downloads.hindawi.com

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